molecular formula C11H16O3 B1595496 Hexyl 2-furoate CAS No. 39251-86-0

Hexyl 2-furoate

Cat. No. B1595496
CAS RN: 39251-86-0
M. Wt: 196.24 g/mol
InChI Key: KMLFVAGUWNPADU-UHFFFAOYSA-N
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Description

Hexyl 2-furoate, also known as Hexyl furan-2-carboxylate, is a chemical compound with the molecular formula C11H16O3 . It has a floral type odor and a green type flavor . It is used as a flavoring agent or adjuvant .


Synthesis Analysis

Hexyl 2-furoate can be synthesized by safe procedures framed within the green chemistry concepts . The synthesis process involves the use of n-alkyl 2-furoates .


Molecular Structure Analysis

The molecular structure of Hexyl 2-furoate consists of 11 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 196.24 .


Physical And Chemical Properties Analysis

Hexyl 2-furoate is a colorless to pale straw-colored liquid with a fruity-earthy, yet sweet pear-like odor . It is insoluble in water but soluble in oils . It has a refractive index of 1.472 (lit.), a boiling point of 105 °C/1 mmHg (lit.), and a density of 1.017 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Metabolism by Pseudomonas F2

Research demonstrates the ability of Pseudomonas F2, isolated through enrichment culture on 2-furoic acid, to oxidize 2-furoic acid (a compound structurally related to Hexyl 2-furoate) as a carbon source. This metabolism involves oxygen uptake and the formation of 2-oxoglutarate from 2-furoate, indicating potential applications in biotransformation and bioremediation processes (Trudgill, 1969).

2. Use in Copolyesters

Copolyesters containing bio-based furanic units, including compounds like ethyl 2-furoate, demonstrate significant potential. Such copolyesters, created through melt polycondensation, exhibit good thermal stability and are amorphous polymers, suggesting applications in sustainable materials and polymer science (Abid et al., 2008).

3. Aerobic Oxidation and Esterification

A study on the aerobic oxidation of hydroxymethylfurfural and furfural to prepare corresponding esters using Cox Oy -N@C catalysts, highlights the high yield and selectivity for products like methyl 2-furoate. This indicates potential applications in organic synthesis and the development of environmentally benign oxidation processes (Deng et al., 2014).

4. Synthesis of Alkyl 5-Benzyl-2-furoates

The synthesis of alkyl 5-benzyl-2-furoates through a catalytic process involving oxidative esterification and alkylation using zeolites suggests applications in the production of intermediates for fine chemicals, such as antivirals for AIDS treatment (Arias et al., 2016).

5. Development of Reactive Cellulose-Based Thin Films

The creation of reactive coatings of hydroxyethyl cellulose furoate for the covalent immobilization of functional molecules opens up applications in material science, particularly in developing multifunctional polysaccharide surfaces (Elschner et al., 2016).

6. Anodic Oxidation in Protic Solvents

The anodic oxidation of 5-alkyl-2-furoic acids in protic solvents, leading to the formation of compounds like methyl 5-n-hexyl-2,5-dimethoxy-2,5-dihydro-2-furoate, indicates applications in electrochemical processes and the synthesis of novel organic compounds (Torii et al., 1971).

7. Corrosion Inhibition of Mild Steel

Studies show that furan derivatives like methyl 2-furoate exhibit significant inhibition effects on the acidic corrosion of mild steel. This suggests applications in corrosion prevention and materials protection in industrial settings (Khaled, 2010).

8. Biomass Valorization and Esterification

Research on the clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalysts highlights the potential in biomass valorization and the production of environmentally friendly esters for various industries (Escobar et al., 2015).

9. Development of Novel Heterocyclic Systems

The synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, from methyl 2-[(cyanophenoxy)methyl]-3-furoates, offers insights into the development of new heterocyclic systems with potential applications in pharmaceutical and organic synthesis (Yahodkina-Yakovenko et al., 2018).

10. Lignocellulosic Biomass Valorization

Studies on the valorization of lignocellulosic biomass and the conversion of furfural to alkyl furoates like methyl 2-furoate using green chemistry principles underscore potential applications in sustainable chemical production and biofuel development (Delparish et al., 2022).

Future Directions

Hexyl 2-furoate has been identified as a potential antifouling agent for marine protective coatings . It is synthesized using green chemistry techniques and has been tested in the laboratory and included in paints exposed in the sea . The goal is to find new sustainable alternatives to reduce the use of metallic antifouling pigments in marine paints .

properties

IUPAC Name

hexyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-3-4-5-8-14-11(12)10-7-6-9-13-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFVAGUWNPADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192502
Record name Hexyl 2-furoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale straw coloured liquid, fruity-earthy, yet sweet pear-like odour
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 1.00 mm Hg
Record name Hexyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.015-1.020
Record name Hexyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/715/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Hexyl 2-furoate

CAS RN

39251-86-0
Record name Hexyl 2-furancarboxylate
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Record name Hexyl 2-furoate
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Record name Hexyl 2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.416
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Record name HEXYL 2-FUROATE
Source FDA Global Substance Registration System (GSRS)
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Record name Hexyl 2-furoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Escobar, M Pérez, Á Sathicq, M García… - Journal of Coatings …, 2019 - Springer
… Butyl 2-furoate and hexyl 2-furoate had similar performances and cover percentages were significantly lower than that of octyl 2-furoate. Both butyl 2-furoate and hexyl 2-furoate …
Number of citations: 13 link.springer.com
S Torii, H Tanaka, H Ogo, S Yamasita - Bulletin of the Chemical …, 1971 - journal.csj.jp
… Anodic oxidation of methyl 5-n-hexyl-2furoate in methanol in the presence of a catalytic amount of sulfuric acid afforded trans and cis isomers of 2,5dimethoxy derivatives (19a and 19b). …
Number of citations: 12 www.journal.csj.jp
S PENNANEN - ACTA CHEMICA SCANDINAVICA, 1972 - actachemscand.org
When methyl 2-furoate (I) is treated with F eCl3 and an excess of an aliphatic acid chloride, the product formed is methyl (Z)—5-(1-chloro-l-alkenyl)-2-furoate instead of the expected …
Number of citations: 0 actachemscand.org
A Escobar, MC Perez, AG Sathicq, M García… - 2018 - notablesdelaciencia.conicet.gov.ar
… for new environmentally friendly alternatives to replace or reduce the use of metallic antifouling pigments in marine paints, three n-alkyl 2-furoates (butyl 2-furoate, hexyl 2-furoate and …
P Vaghela, G Gandhi, K Trivedi, KG Vijay Anand… - Frontiers in Plant … - frontiersin.org
… Both the MPHs contained several compounds like retronecine, tyrosyl-glycine, hexyl 2-furoate, 1phosphatidyl-1D-myo-inositol, 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone and …
Number of citations: 0 www.frontiersin.org
P Hongsoongnern… - Journal of sensory …, 2008 - Wiley Online Library
… , hexyl phenylacetate, hexyl proprionate, hexyl tiglate, hexyl-2-furoate and hexyl-2-methylbutanoate. Most chemicals were … Hexyl hexanoate at 10,000 ppm Hexyl-2-furoate at 5,000 ppm …
Number of citations: 73 onlinelibrary.wiley.com
L La Basy, T Hertiani, R Murwanti… - Journal of …, 2024 - Elsevier
… Based on the LC-HRMS results, the ethyl acetate fraction showed a presence of hexyl 2-furoate, a derivative of the furoic acid esters, in the highest abundance of 14.94%. Damascenone…
Number of citations: 3 www.sciencedirect.com
A Escobar, Á Sathicq, L Pizzio, M Blanco… - Process Safety and …, 2015 - Elsevier
2-Furoic acid esters, which are biomass derived, are used in the flavoring and fragrance industry or as synthesis intermediates in the pharmaceutical industry. A series of zirconia …
Number of citations: 26 www.sciencedirect.com
H OCTANOATE
Number of citations: 0
PJ Abbott, ANZF Authority - Europe
Number of citations: 0

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